Amn082

mGluR7 allosteric agonist cAMP accumulation

AMN082 (N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride) is a potent, orally active, and brain-penetrant allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7). It directly activates receptor signaling via an allosteric site in the transmembrane domain, a mechanism distinct from orthosteric ligands like L-AP4 and L-glutamate.

Molecular Formula C28H28N2
Molecular Weight 392.5 g/mol
CAS No. 83027-13-8
Cat. No. B3156462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmn082
CAS83027-13-8
SynonymsAMN082
N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride
Molecular FormulaC28H28N2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C28H28N2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2
InChIKeyDTZDSNQYNPNCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





AMN082 (CAS 83027-13-8): A Selective Allosteric mGluR7 Agonist for CNS Research


AMN082 (N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride) is a potent, orally active, and brain-penetrant allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7) [1]. It directly activates receptor signaling via an allosteric site in the transmembrane domain, a mechanism distinct from orthosteric ligands like L-AP4 and L-glutamate [1]. In transfected mammalian cells expressing mGluR7, AMN082 potently inhibits cAMP accumulation and stimulates GTPγS binding, with EC50 values ranging from 64 to 290 nM [1]. Its agonist efficacy is comparable to that of the orthosteric agonist L-AP4 and superior to that of the endogenous agonist L-glutamate [1]. AMN082 exhibits high selectivity for mGluR7 over other mGluR subtypes and ionotropic glutamate receptors at concentrations up to 10 μM [1].

Why AMN082 Cannot Be Simply Substituted with Other mGluR7 Ligands


Generic substitution with other mGluR7 ligands is not scientifically valid due to AMN082's unique allosteric binding site in the transmembrane domain, which is distinct from the orthosteric glutamate-binding pocket utilized by conventional agonists like L-AP4 and L-glutamate [1]. This distinct binding site confers several key differentiators: first, AMN082 is a full allosteric agonist, whereas most other mGluR7 ligands are either orthosteric agonists (e.g., L-AP4), antagonists (e.g., XAP044, MMPIP), or allosteric modulators with different pharmacological profiles [1][2]. Second, AMN082 induces rapid receptor internalization that is resistant to inhibition by competitive antagonists, a property not shared by orthosteric ligands [3]. Third, AMN082 undergoes extensive in vivo metabolism to a major metabolite (Met-1) that exhibits off-target monoamine transporter activity, which can confound behavioral interpretation [2]. Consequently, substituting AMN082 with another mGluR7 ligand without accounting for these mechanistic and pharmacokinetic differences will yield divergent and potentially misleading experimental outcomes [2].

Quantitative Evidence for AMN082 Differentiation: Head-to-Head Comparisons with mGluR7 Orthosteric Agonists and Allosteric Modulators


AMN082 vs. L-AP4 and L-Glutamate: Potency and Efficacy in cAMP Inhibition and GTPγS Binding

AMN082 demonstrates comparable agonist efficacy to the orthosteric mGluR7 agonist L-AP4 and superior efficacy to the endogenous agonist L-glutamate in both cAMP inhibition and GTPγS binding assays. Specifically, AMN082 potently inhibits cAMP accumulation and stimulates GTPγS binding with EC50 values ranging from 64 to 290 nM in transfected mammalian cells expressing mGluR7 [1]. The agonist efficacy of AMN082 is reported to be comparable to that of L-AP4 and superior to that of L-glutamate, establishing its full agonist profile at this receptor [1].

mGluR7 allosteric agonist cAMP accumulation GTPγS binding orthosteric ligand comparison

AMN082 Subtype Selectivity Profile vs. Other mGluR Subtypes and Ionotropic Glutamate Receptors

AMN082 exhibits a high degree of selectivity for mGluR7 over other mGluR subtypes and ionotropic glutamate receptors. At concentrations up to 10 μM, AMN082 failed to show appreciable activating or inhibitory effects at mGluR1b, mGluR4, mGluR8a, and mGluR2, as well as at ionotropic receptors including GluR1, GluR2, GluR3, and NMDA receptors containing NR1a, NR2A, or NR2B subunits [1]. This selectivity profile is critical for minimizing confounding off-target effects in in vitro assays.

mGluR7 selectivity off-target activity glutamate receptor family ionotropic receptors receptor profiling

AMN082 Distinct Allosteric Binding Site: Resistance to Orthosteric Antagonist Displacement

Unlike orthosteric ligands such as L-AP4 and L-glutamate, AMN082 binds to an allosteric site located within the transmembrane domain of mGluR7. This distinct binding site confers functional consequences: AMN082-induced mGluR7 internalization is resistant to inhibition by the competitive orthosteric antagonist LY341495, whereas internalization induced by orthosteric agonists is blocked by this antagonist [1]. Chimeric receptor studies and site-directed mutagenesis have confirmed that the AMN082 binding site is located in the transmembrane region, far removed from the extracellular orthosteric glutamate-binding pocket [2].

allosteric modulation binding site receptor internalization orthosteric antagonist mGluR7

AMN082 In Vivo Brain Penetration and Oral Bioavailability: Pharmacokinetic Differentiation

AMN082 is orally active and penetrates the blood-brain barrier, enabling systemic administration and central nervous system exposure in rodent models [1]. In vivo, oral administration of AMN082 (6 mg/kg) in mice elevates plasma levels of the stress hormones corticosterone and corticotropin (ACTH) in an mGluR7-dependent manner, confirming target engagement in the brain [1]. However, pharmacokinetic studies reveal that AMN082 undergoes rapid hepatic metabolism (t1/2 < 1 min in rat liver microsomes) to form a major metabolite, N-benzhydrylethane-1,2-diamine (Met-1) [2]. This metabolite exhibits off-target affinity for monoamine transporters, specifically SERT (323 nM), DAT (3020 nM), and NET (3410 nM), while the parent compound AMN082 shows appreciable affinity only at NET (1385 nM) [2]. In behavioral studies, antidepressant-like effects and SERT occupancy persist up to 4 hours post-dose, a time point at which AMN082 levels in brain and plasma are significantly reduced while Met-1 continues to accumulate in brain [2].

brain penetration oral bioavailability in vivo pharmacokinetics blood-brain barrier CNS drug delivery

AMN082 Functional Antagonism by XAP044: Quantitative Comparison of mGluR7 Engagement

The selective mGluR7 antagonist XAP044 (IC50 = 88 nM) functionally antagonizes AMN082-induced activation of mGluR7 in vitro [1]. In [35S]GTPγS binding assays using membranes from CHO cells stably expressing mGluR7a or mGluR7b, XAP044 produces concentration-dependent inhibition of AMN082 (3 μM)-stimulated GTPγS binding [2]. This pharmacological interaction confirms that AMN082's agonist activity is mediated specifically through mGluR7 and that its effects can be reversed by a selective mGluR7 antagonist. This provides a valuable experimental control for validating mGluR7-specific effects in complex biological systems.

XAP044 mGluR7 antagonist functional antagonism GTPγS binding allosteric agonist

AMN082 vs. MMPIP: Agonist vs. Antagonist/Inverse Agonist Functional Profiles

MMPIP, a selective allosteric antagonist of mGluR7, exhibits a distinct functional profile compared to AMN082. While AMN082 acts as a full allosteric agonist, MMPIP inhibits L-AP4-induced suppression of forskolin-stimulated cAMP accumulation with IC50 values of 220 nM (rat mGluR7) and 610 nM (human mGluR7/Gα15) [1]. Furthermore, MMPIP displays intrinsic inverse agonist activity, increasing forskolin-induced cAMP accumulation in the absence of an orthosteric agonist, with an IC50 of 15 nM . This contrasts with AMN082, which actively suppresses cAMP accumulation. The divergent functional outcomes of these two allosteric ligands underscore the importance of selecting the appropriate tool compound based on the desired experimental outcome (receptor activation vs. inhibition).

MMPIP mGluR7 antagonist inverse agonist cAMP accumulation allosteric modulator

Recommended Research and Industrial Applications for AMN082 Based on Quantitative Evidence


In Vitro mGluR7 Activation and Signaling Studies

For in vitro studies requiring robust, selective, and full agonist activation of mGluR7, AMN082 is the tool of choice. Its EC50 range of 64-290 nM in cAMP inhibition and GTPγS binding assays provides a reliable activation window [1]. Its selectivity over other mGluR subtypes and ionotropic glutamate receptors at concentrations up to 10 μM minimizes off-target confounding in cellular assays [1]. This makes AMN082 ideal for investigating mGluR7-mediated signaling cascades, including Gi/o protein coupling, cAMP modulation, and downstream effector pathways in transfected cell lines or primary neuronal cultures.

Mechanistic Studies of Allosteric Modulation and Receptor Trafficking

Researchers investigating the unique pharmacology of allosteric agonists or the mechanisms of GPCR internalization will find AMN082 invaluable. Its distinct allosteric binding site in the transmembrane domain confers resistance to orthosteric antagonists, allowing for the dissection of orthosteric vs. allosteric signaling pathways [1]. Furthermore, AMN082 induces rapid mGluR7 internalization that is insensitive to competitive orthosteric antagonists, providing a robust model for studying agonist-induced receptor trafficking and desensitization [2].

In Vivo Studies of Stress and Anxiety with Critical Pharmacokinetic Controls

AMN082 is orally active and brain-penetrant, making it suitable for in vivo studies of mGluR7 function in stress, anxiety, and depression models [1]. However, its rapid metabolism (t1/2 < 1 min) to the monoaminergic metabolite Met-1 necessitates careful experimental design and interpretation [2]. To ensure mGluR7-specific conclusions, studies should include appropriate controls such as mGluR7 knockout animals, co-administration with selective mGluR7 antagonists (e.g., XAP044), and monitoring of Met-1 levels [2][3]. Behavioral effects observed at time points beyond 4 hours post-dose should be interpreted with caution due to significant AMN082 clearance and Met-1 accumulation in the brain [2].

Validation of mGluR7 Target Engagement Using Selective Antagonists

To confirm that observed cellular or in vivo effects are mediated specifically by mGluR7, AMN082 can be used in combination with selective mGluR7 antagonists such as XAP044 (IC50 = 88 nM) [1]. The functional antagonism of AMN082-induced GTPγS binding by XAP044 provides a robust pharmacological validation of target engagement [2]. This combination approach is essential for ruling out off-target contributions, particularly given AMN082's complex metabolite profile [3].

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